L-Alanyl-L-methionine--water (2/1)
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Overview
Description
L-Alanyl-L-methionine–water (2/1) is a dipeptide compound consisting of the amino acids L-alanine and L-methionine, along with water molecules. This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of water molecules in its structure contributes to its stability and solubility, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionine–water (2/1) typically involves the coupling of L-alanine and L-methionine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of L-Alanyl-L-methionine–water (2/1) may involve biotechnological approaches, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that facilitate the production of dipeptides. This method offers a more sustainable and efficient approach compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-methionine–water (2/1) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regeneration of the original methionine residue.
Substitution: Various acylated derivatives of the dipeptide.
Scientific Research Applications
L-Alanyl-L-methionine–water (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of functional foods and dietary supplements.
Mechanism of Action
The mechanism of action of L-Alanyl-L-methionine–water (2/1) involves its interaction with various molecular targets and pathways. The methionine residue can act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, the dipeptide can be hydrolyzed to release L-alanine and L-methionine, which are essential amino acids involved in protein synthesis and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide of alanine and glutamine, known for its stability and solubility.
L-Alanyl-L-alanine: Another dipeptide with similar structural properties.
L-Alanyl-L-threonine: A dipeptide involving alanine and threonine.
Uniqueness
L-Alanyl-L-methionine–water (2/1) is unique due to the presence of the methionine residue, which imparts antioxidant properties and potential therapeutic benefits. The inclusion of water molecules in its structure also enhances its solubility and stability, making it distinct from other dipeptides.
Properties
CAS No. |
672947-41-0 |
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Molecular Formula |
C16H34N4O7S2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;hydrate |
InChI |
InChI=1S/2C8H16N2O3S.H2O/c2*1-5(9)7(11)10-6(8(12)13)3-4-14-2;/h2*5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H2/t2*5-,6-;/m00./s1 |
InChI Key |
IQMQCAWOVOFTBB-PRKWKTPOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.O |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N.CC(C(=O)NC(CCSC)C(=O)O)N.O |
Origin of Product |
United States |
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